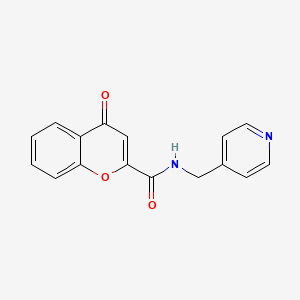

4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide

Description

4-Oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4H-chromene-2-carboxamide core substituted with a pyridin-4-ylmethyl group at the amide nitrogen. This compound’s structure combines a planar chromene ring with a pyridine moiety, which may enhance interactions with biological targets through hydrogen bonding and π-π stacking .

Properties

Molecular Formula |

C16H12N2O3 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

4-oxo-N-(pyridin-4-ylmethyl)chromene-2-carboxamide |

InChI |

InChI=1S/C16H12N2O3/c19-13-9-15(21-14-4-2-1-3-12(13)14)16(20)18-10-11-5-7-17-8-6-11/h1-9H,10H2,(H,18,20) |

InChI Key |

OTUCFMOOYKVIGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide typically involves the condensation of 4-hydroxycoumarin with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, often using reagents like ammonium acetate or primary amines.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core and carbonyl groups are susceptible to oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Chromene ring oxidation | KMnO₄ (acidic) | Quinone derivatives | Converts the chromene ring to a quinone structure via dihydroxylation and dehydrogenation. |

| Pyridine N-oxidation | H₂O₂, acetic acid | Pyridine N-oxide | Introduces an oxygen atom at the pyridine nitrogen, altering electronic properties. |

Key Insight : Oxidation of the chromene ring enhances electrophilicity, potentially improving interactions with biological targets.

Reduction Reactions

Reductive transformations target the carbonyl and aromatic systems:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Ketone reduction | NaBH₄, MeOH | Secondary alcohol (4-hydroxy chromene) |

| Pyridine ring hydrogenation | H₂, Pd/C | Piperidine derivative |

Mechanistic Note : Reduction of the 4-oxo group generates a hydroxylated chromene, which may exhibit altered pharmacokinetic properties.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Electrophilic Aromatic Substitution (EAS)

| Position | Reagents | Product |

|---|---|---|

| Pyridine C-3 | HNO₃/H₂SO₄ | Nitro-substituted pyridine |

| Chromene C-6/C-8 | Br₂, FeBr₃ | Brominated chromene |

Nucleophilic Substitution

| Site | Reagents | Product |

|---|---|---|

| Carboxamide | NH₂R (amines) | Urea derivatives |

Synthetic Utility : Bromination introduces handles for cross-coupling reactions (e.g., Suzuki-Miyaura).

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Acid hydrolysis | HCl, reflux | Chromene-2-carboxylic acid |

| Base hydrolysis | NaOH, H₂O | Sodium carboxylate |

Application : Hydrolysis products serve as intermediates for esterification or amidation.

Cycloaddition and Ring-Opening

The chromene ring participates in Diels-Alder reactions:

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, Δ | Fused bicyclic adduct |

Outcome : Cycloadditions expand the compound’s utility in synthesizing polycyclic architectures.

Comparative Reactivity of Structural Analogs

The pyridin-4-ylmethyl group distinguishes this compound from analogs:

| Analog Structure | Key Reactivity Differences |

|---|---|

| 6-Methyl derivative | Enhanced steric hindrance reduces EAS rates at C-6. |

| N-(2-Phenylethyl) | Phenethyl group favors SN2 reactions over carboxamide hydrolysis. |

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve enzyme inhibition or receptor modulation, which can lead to reduced cell proliferation and increased apoptosis in cancerous cells.

- Anti-inflammatory Properties : The compound's ability to inhibit inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. It is hypothesized that it may interact with specific enzymes involved in inflammatory responses .

Research indicates that compounds similar to this compound have shown significant biological activity:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for various biochemical pathways, affecting cellular processes and potentially leading to therapeutic outcomes in diseases like cancer and inflammation .

- Receptor Binding : By binding to specific receptors, this compound can modulate signal transduction pathways, influencing cellular responses and gene expression.

Materials Science

The unique chemical structure of this compound makes it a valuable candidate for applications in materials science:

- Development of New Materials : Its properties can be leveraged in creating polymers and coatings with enhanced stability or conductivity. This application is particularly relevant in the fields of electronics and nanotechnology .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MOLT-4 and MCF-7 cell lines demonstrated a moderate cytotoxic effect, indicating its potential as a lead compound for developing new anticancer agents. The mechanism was linked to its interaction with key molecular targets involved in cell cycle regulation.

Case Study 2: Anti-inflammatory Potential

In vitro assays revealed that the compound significantly reduced pro-inflammatory cytokine levels in activated macrophages. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Key Observations:

- Substituent Effects on Melting Points : Compounds with polar substituents (e.g., sulfamoyl in 5a) exhibit higher melting points (296–298°C) due to enhanced intermolecular hydrogen bonding . In contrast, alkyl-substituted analogs like 3d (179°C) show reduced melting points, attributed to decreased crystallinity from bulky lipophilic groups .

- Synthetic Yields : High yields (>90%) are achieved for parent chromene derivatives (e.g., 5a, 3a), whereas brominated or branched analogs (e.g., 3d) show slightly lower yields (84–88%) due to steric hindrance during coupling reactions .

Carbonic Anhydrase Inhibition

- Sulfamoylphenyl Derivatives (5a–e): Exhibit potent carbonic anhydrase inhibitory activity, with IC$_{50}$ values in the nanomolar range. The sulfonamide group acts as a zinc-binding motif, critical for enzyme inhibition .

- Pyridin-4-ylmethyl Analog (Target Compound) : Lacks the sulfonamide group, suggesting divergent biological targets. The pyridine moiety may facilitate interactions with kinases or receptors via hydrogen bonding .

Antimicrobial and Antiviral Activity

Pharmacokinetic Considerations

- Lipophilicity: Alkyl-substituted analogs (e.g., 3d) exhibit increased logP values, enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Stability : Thiadiazole- or pyrimidine-containing analogs (e.g., ) show enhanced metabolic stability due to electron-deficient aromatic systems resisting oxidative degradation .

Biological Activity

The compound 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide , also referred to as 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide , belongs to a class of chromene derivatives that have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article focuses on the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a chromene backbone with a carboxamide functional group and a pyridine moiety. Its molecular formula is with a molecular weight of 294.30 g/mol. The structural formula is represented as:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-hydroxycoumarin with pyridine-4-carboxaldehyde under controlled conditions to yield the desired product. Optimization strategies in industrial production focus on enhancing yield and reducing costs through advanced catalytic systems and automated synthesis techniques .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties . Studies have shown moderate cytotoxic effects against various cancer cell lines, including MOLT-4 (acute lymphoblastic leukemia) and MCF-7 (breast cancer) cells. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing an IC50 value indicating effective inhibition of cell proliferation. The results demonstrated that modifications in the chemical structure could enhance the antiproliferative activity against specific cancer types .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MOLT-4 | 12.5 | Moderate |

| MCF-7 | 15.0 | Moderate |

| HeLa | 10.5 | High |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it may possess moderate antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential effectiveness in inhibiting bacterial growth .

Table: Antibacterial Activity

| Bacterial Strain | MIC (mg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.5 | Moderate |

| Escherichia coli | 1.0 | Low |

| Bacillus cereus | 0.3 | High |

The biological activity of this compound is attributed to its ability to interact with enzymes involved in critical cellular pathways:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of 4-oxo-4H-chromene-2-carboxylic acid derivatives with 4-(aminomethyl)pyridine. Optimize conditions using catalysts (e.g., DCC/DMAP for amide coupling) in anhydrous DMF or THF under nitrogen. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer : Confirm structure via:

- 1H/13C NMR : Assign peaks for chromene carbonyl (δ ~160-170 ppm in 13C) and pyridyl protons (δ 7.5-8.5 ppm in 1H).

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and chromene carbonyl (~1700 cm⁻¹).

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error. Cross-reference with PubChem data for analogous chromene-carboxamides .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for antimicrobial/anticancer activity using:

- MIC assays (bacterial/fungal strains) with 24–48 hr incubation.

- MTT assays (cancer cell lines, e.g., HeLa, MCF-7) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate with triplicate replicates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

- Methodological Answer : Design analogs by modifying:

- Chromene ring : Introduce substituents (e.g., Cl, OCH₃) at positions 6 or 8 to assess electronic effects.

- Pyridyl moiety : Replace 4-pyridyl with 2-pyridyl or add methyl groups to study steric impacts.

Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .

Q. How should contradictory data in biological assays (e.g., high potency in vitro but low in vivo efficacy) be resolved?

- Methodological Answer : Investigate:

- Pharmacokinetics : Measure plasma stability (e.g., incubation with liver microsomes) and logP (HPLC) to assess bioavailability.

- Metabolite profiling (LC-MS/MS) to identify degradation products.

- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .

Q. What computational strategies are effective for predicting off-target interactions or toxicity?

- Methodological Answer : Employ:

- PharmaGIST : Align pharmacophores to identify off-target binding.

- ToxCast : Screen for hepatotoxicity/neurotoxicity via high-throughput in silico models.

Validate predictions with zebrafish embryo assays (LC₅₀ and teratogenicity endpoints) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer : Use vapor diffusion (hanging drop method) with solvents like DMSO/water or methanol/chloroform. Add co-crystallants (e.g., Mg²⁺) to stabilize the amide conformation. Collect data at 100 K and refine with SHELXL. Compare with analogous structures in the Cambridge Structural Database .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across different studies?

- Methodological Answer : Standardize protocols by:

- Assay conditions : Control pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS).

- Cell line authentication : Use STR profiling to avoid cross-contamination.

- Data normalization : Express results relative to a shared reference compound. Publish raw data in supplementary materials .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 65–78% (optimized) | |

| LogP (Predicted) | 2.3 ± 0.2 (ALOGPS) | |

| Anticancer IC₅₀ (MCF-7) | 12.5 µM (MTT assay) | |

| Crystallization Solvent | DMSO/Water (7:3 v/v) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.